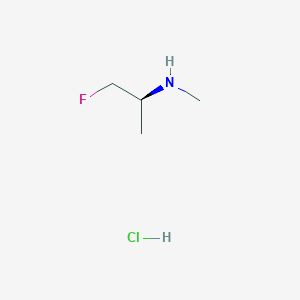
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a combination of fluorophenyl, sulfonyl, azetidinyl, and thiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the azetidinone core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl and thiophenyl groups are then introduced through substitution reactions, often using reagents like fluorobenzene and thiophene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide, while reduction of the sulfonyl group can produce a thiophenyl sulfide.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Phenylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to biological targets. This makes it a unique and valuable compound for various applications.
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZDWTVQJYXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2521727.png)


![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)

![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/new.no-structure.jpg)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
![ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)
